molecular formula C10H11ClFNO B14112367 2-Chloro-2-fluoro-N-(2-phenylethyl)acetamide

2-Chloro-2-fluoro-N-(2-phenylethyl)acetamide

Cat. No.: B14112367
M. Wt: 215.65 g/mol
InChI Key: DEEQDBACAJSOKW-UHFFFAOYSA-N
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Description

2-Chloro-2-fluoro-N-(2-phenylethyl)acetamide is an organic compound with the molecular formula C10H11ClFNO It is a derivative of acetamide, featuring both chloro and fluoro substituents on the acetamide moiety, along with a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-fluoro-N-(2-phenylethyl)acetamide typically involves the reaction of 2-chloro-2-fluoroacetyl chloride with 2-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to control the reactivity of the acyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-fluoro-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro groups can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Nucleophilic Substitution: Substituted amides or thioamides.

    Hydrolysis: 2-Chloro-2-fluoroacetic acid and 2-phenylethylamine.

    Reduction: 2-Chloro-2-fluoro-N-(2-phenylethyl)ethylamine.

Scientific Research Applications

2-Chloro-2-fluoro-N-(2-phenylethyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-2-fluoro-N-(2-phenylethyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its chloro and fluoro substituents. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2-phenylethyl)acetamide: Lacks the fluoro substituent, which may affect its reactivity and biological activity.

    2-Fluoro-N-(2-phenylethyl)acetamide: Lacks the chloro substituent, which may influence its chemical properties and applications.

    N-(2-Phenylethyl)acetamide: Lacks both chloro and fluoro substituents, making it less reactive in certain chemical reactions.

Uniqueness

2-Chloro-2-fluoro-N-(2-phenylethyl)acetamide is unique due to the presence of both chloro and fluoro substituents, which can enhance its reactivity and potential biological activities. These substituents can also influence the compound’s interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H11ClFNO

Molecular Weight

215.65 g/mol

IUPAC Name

2-chloro-2-fluoro-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C10H11ClFNO/c11-9(12)10(14)13-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)

InChI Key

DEEQDBACAJSOKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(F)Cl

Origin of Product

United States

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